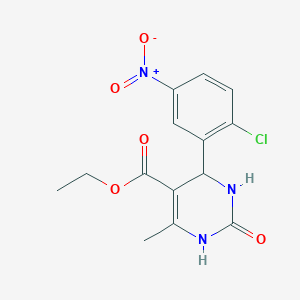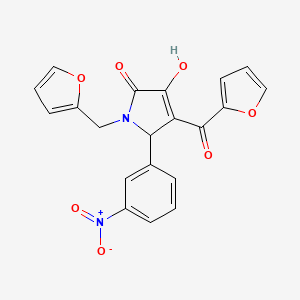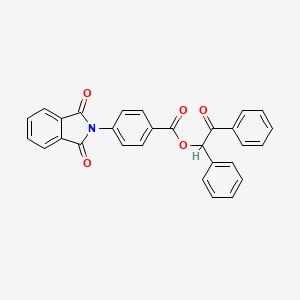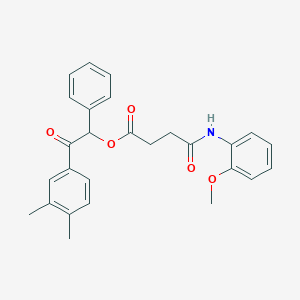![molecular formula C19H28N2O7 B4044389 3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine;oxalic acid](/img/structure/B4044389.png)
3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine;oxalic acid
Übersicht
Beschreibung
3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a 2-nitrophenoxy group and a butyl chain, along with an oxalic acid moiety.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-Nitrophenoxy Group: This step often involves nucleophilic substitution reactions where a nitrophenol derivative reacts with a suitable leaving group on the piperidine ring.
Attachment of the Butyl Chain: This can be done through alkylation reactions using butyl halides.
Oxalic Acid Addition: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the aromatic ring.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can interact with various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1-[4-(4-nitrophenoxy)butyl]piperidine: Similar structure but with a different position of the nitro group.
3,5-Dimethyl-1-[4-(2-aminophenoxy)butyl]piperidine: Similar structure with an amino group instead of a nitro group.
Uniqueness
3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c1-14-11-15(2)13-18(12-14)9-5-6-10-22-17-8-4-3-7-16(17)19(20)21;3-1(4)2(5)6/h3-4,7-8,14-15H,5-6,9-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSQAFCXHBCISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCCOC2=CC=CC=C2[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B4044308.png)

![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate](/img/structure/B4044334.png)



![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B4044362.png)

![4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044383.png)
![1-[4-(3-methoxyphenoxy)butyl]-3,4-dihydro-2H-quinoline;oxalic acid](/img/structure/B4044391.png)

![4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044407.png)
![N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4044410.png)
![(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4044433.png)
